molecular formula C22H27FN2O5S B2447594 N-(3,3-dimethyl-4-oxo-5-propyl-2,3,4,5-tetrahydrobenzo[b][1,4]oxazepin-8-yl)-4-ethoxy-3-fluorobenzenesulfonamide CAS No. 921997-77-5

N-(3,3-dimethyl-4-oxo-5-propyl-2,3,4,5-tetrahydrobenzo[b][1,4]oxazepin-8-yl)-4-ethoxy-3-fluorobenzenesulfonamide

Cat. No. B2447594
CAS RN: 921997-77-5
M. Wt: 450.53
InChI Key: FLRQVYPPAHUCEN-UHFFFAOYSA-N
Attention: For research use only. Not for human or veterinary use.
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Description

N-(3,3-dimethyl-4-oxo-5-propyl-2,3,4,5-tetrahydrobenzo[b][1,4]oxazepin-8-yl)-4-ethoxy-3-fluorobenzenesulfonamide is a useful research compound. Its molecular formula is C22H27FN2O5S and its molecular weight is 450.53. The purity is usually 95%.
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Scientific Research Applications

Photodynamic Therapy for Cancer

One study highlights the synthesis and characterization of zinc phthalocyanine substituted with benzenesulfonamide derivative groups, demonstrating its potential as a photosensitizer for photodynamic therapy in cancer treatment. The compound exhibits good fluorescence properties, high singlet oxygen quantum yield, and suitable photodegradation quantum yield, essential for Type II photodynamic therapy mechanisms, suggesting its utility in cancer treatment (Pişkin, Canpolat, & Öztürk, 2020).

Alzheimer's Disease Imaging

Another study focuses on the development of radiofluoro-pegylated phenylbenzoxazole derivatives as potential positron emission tomography (PET) probes for imaging cerebral β-amyloid plaques in Alzheimer's disease. The compounds exhibited high affinity for Aβ(1-42) aggregates and confirmed affinity in vitro autoradiography with sections of post-mortem AD brain, demonstrating their potential as PET agents for detecting Aβ plaques in the living human brain (Cui et al., 2012).

Carbonic Anhydrase Inhibition

Research into the primary sulfonamide functionality's role in enabling [1,4]oxazepine ring construction and acting as an enzyme prosthetic zinc-binding group when employed as carbonic anhydrase inhibitors has been explored. The study introduced a novel class of [1,4]oxazepine-based primary sulfonamides exhibiting strong inhibition of therapeutically relevant human carbonic anhydrases (Sapegin et al., 2018).

properties

IUPAC Name

N-(3,3-dimethyl-4-oxo-5-propyl-2H-1,5-benzoxazepin-8-yl)-4-ethoxy-3-fluorobenzenesulfonamide
Details Computed by LexiChem 2.6.6 (PubChem release 2019.06.18)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI

InChI=1S/C22H27FN2O5S/c1-5-11-25-18-9-7-15(12-20(18)30-14-22(3,4)21(25)26)24-31(27,28)16-8-10-19(29-6-2)17(23)13-16/h7-10,12-13,24H,5-6,11,14H2,1-4H3
Details Computed by InChI 1.0.5 (PubChem release 2019.06.18)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

FLRQVYPPAHUCEN-UHFFFAOYSA-N
Details Computed by InChI 1.0.5 (PubChem release 2019.06.18)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

CCCN1C2=C(C=C(C=C2)NS(=O)(=O)C3=CC(=C(C=C3)OCC)F)OCC(C1=O)(C)C
Details Computed by OEChem 2.1.5 (PubChem release 2019.06.18)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C22H27FN2O5S
Details Computed by PubChem 2.1 (PubChem release 2019.06.18)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Weight

450.5 g/mol
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

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